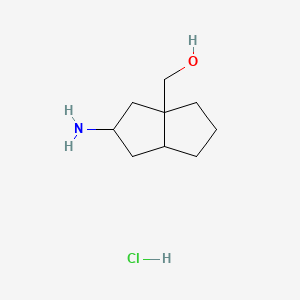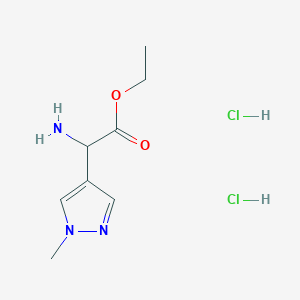![molecular formula C15H27N3O18P2 B12308996 azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule with multiple functional groups. It features a combination of azane, oxane, and carboxylic acid moieties, along with phosphoryl and hydroxyphosphoryl groups. This compound is likely to have significant biochemical and industrial applications due to its intricate structure and functional diversity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the oxane ring, the introduction of the phosphoryl and hydroxyphosphoryl groups, and the attachment of the carboxylic acid moiety. Typical reaction conditions might include:
Formation of the oxane ring: This could be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of phosphoryl groups: Phosphorylation reactions using reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) under controlled conditions.
Attachment of carboxylic acid: Carboxylation reactions using carbon dioxide (CO₂) or carboxylating agents.
Industrial Production Methods
Industrial production of such a complex compound would likely involve:
Multi-step synthesis: Utilizing automated synthesis machinery to ensure precision and efficiency.
Purification processes: Techniques like chromatography and crystallization to obtain high-purity products.
Quality control: Rigorous testing to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of carbonyl groups to hydroxy groups using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions involving the phosphoryl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).
Major Products
Oxidation products: Carbonyl-containing compounds.
Reduction products: Hydroxy-containing compounds.
Substitution products: Compounds with substituted phosphoryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme studies: Investigating enzyme-substrate interactions due to its complex structure.
Metabolic pathways: Studying its role in metabolic pathways involving phosphoryl and carboxylic acid groups.
Medicine
Drug development: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Biomarker studies: Investigating its presence and role as a biomarker in biological systems.
Industry
Material science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phosphoryl and hydroxyphosphoryl groups could participate in phosphorylation and dephosphorylation reactions, while the carboxylic acid moiety could engage in acid-base interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorylated sugars: Compounds like glucose-6-phosphate and fructose-1,6-bisphosphate.
Nucleotides: Compounds like adenosine triphosphate (ATP) and guanosine diphosphate (GDP).
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and its potential to participate in a wide range of biochemical reactions. Its structure allows for diverse interactions and applications, setting it apart from simpler phosphorylated compounds.
Eigenschaften
Molekularformel |
C15H27N3O18P2 |
|---|---|
Molekulargewicht |
599.33 g/mol |
IUPAC-Name |
azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O18P2.H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;/h4,6-12,14,19-23H,1-3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;/m1./s1 |
InChI-Schlüssel |
IXUORFHMBCLDIM-YGIWDPDDSA-N |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide](/img/structure/B12308934.png)
![1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12308937.png)
![Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate](/img/structure/B12308942.png)

![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B12308970.png)
![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)

